molecular formula C23H18N6O2 B607654 Filgotinib CAS No. 1206101-20-3

Filgotinib

Numéro de catalogue B607654
Numéro CAS: 1206101-20-3
Poids moléculaire: 410.437
Clé InChI: QZXABVVSCDZCLR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Filgotinib, sold under the brand name Jyseleca, is a medication used for the treatment of rheumatoid arthritis (RA). It was developed by the Belgian-Dutch biotech company Galapagos NV . The most common side effects include nausea, upper respiratory tract infection, urinary tract infection, and dizziness . Filgotinib was approved for medical use in both the European Union and Japan in September 2020 .


Synthesis Analysis

Filgotinib was used as the lead compound to synthesize novel triazolopyridine derivatives . A detailed synthetic method of Filgotinib is described in a patent .


Molecular Structure Analysis

Filgotinib is a selective JAK1 inhibitor with a triazolopyridine core structure . The molecular formula of Filgotinib is C21H23N5O3S . Four solid forms of filgotinib hydrochloride were introduced, including form A (trihydrate), form B (DMF solvate), form C (DMSO-water solvate), and form D (anhydrate) .

Applications De Recherche Scientifique

  • Drug Interactions and Contraceptive Efficacy : Filgotinib does not alter the pharmacokinetics of the oral contraceptive levonorgestrel/ethinyl estradiol, suggesting hormonal contraceptives remain effective for those undergoing Filgotinib treatment (Begley et al., 2020).

  • Treatment of Crohn's Disease : Filgotinib significantly induced clinical remission in patients with active Crohn's disease compared to placebo, demonstrating an acceptable safety profile (Vermeire et al., 2017).

  • Pharmacokinetics in Hepatic Impairment : In subjects with moderate hepatic impairment, Filgotinib was well tolerated, and no predefined dose adjustment is required (Anderson et al., 2019).

  • Approval for Inflammatory Diseases : Filgotinib received approvals in the EU and Japan for the treatment of moderate to severe active rheumatoid arthritis, demonstrating efficacy in clinical studies (Dhillon & Keam, 2020).

  • Effect on Inflammatory Markers in Crohn’s Disease : Treatment with Filgotinib led to reductions in systemic and mucosal inflammation markers, correlating with endoscopic response in Crohn’s disease (Keshav et al., 2018).

  • Long-Term Safety in Rheumatoid Arthritis : Filgotinib demonstrated an acceptable long-term safety and durable efficacy profile in the treatment of rheumatoid arthritis (Westhovens et al., 2018).

  • Transcriptional Profile Modulation in Rheumatoid Arthritis : Filgotinib treatment showed a dose-dependent reduction in the expression of JAK/STAT signaling and inflammation genes in rheumatoid arthritis patients (Taylor et al., 2019).

  • Efficacy in Methotrexate-Inadequate Response Rheumatoid Arthritis : Filgotinib demonstrated efficacy in patients with rheumatoid arthritis who had an inadequate response to methotrexate (Combe et al., 2019).

  • Impact of Age and Renal Impairment on Pharmacokinetics : Age and renal impairment do not significantly affect the pharmacokinetics of Filgotinib, indicating its suitability for a broad patient demographic (Namour et al., 2018).

  • Molecular Markers Modulation in Crohn’s Disease : Filgotinib treatment improved JAK1-related molecular disease activity within the mucosa of Crohn's disease patients, correlating with clinical indices (Reinisch et al., 2020).

  • Efficacy in Rheumatoid Arthritis Naïve to Methotrexate Therapy : Filgotinib showed significant improvements in rheumatoid arthritis signs and symptoms in patients naïve to methotrexate therapy (Westhovens et al., 2019).

  • Pooled Safety Analysis in Rheumatoid Arthritis : Pooled safety data from Phase 3 studies highlighted the favorable safety and tolerability profile of Filgotinib in patients with rheumatoid arthritis (Besuyen et al., 2020).

  • Impact on Patient-Reported Outcomes in Psoriatic Arthritis : Filgotinib treatment resulted in clinically meaningful improvements in patient-reported outcomes in active psoriatic arthritis (Coates et al., 2019).

  • Long-Term Efficacy and Safety in Ulcerative Colitis : Filgotinib maintained symptomatic remission and health-related quality of life in ulcerative colitis for up to 4 years, without new safety signals (Feagan et al., 2023).

  • Efficacy and Safety in Rheumatoid Arthritis : Sustained efficacy and safety of Filgotinib were observed in patients with rheumatoid arthritis with inadequate response to methotrexate over 52 weeks (Combe et al., 2020).

  • Use in Ulcerative Colitis Treatment Algorithm : Review of available data suggests Filgotinib as an effective and safe option for biologic-naive and biologic-experienced patients with moderate to severe ulcerative colitis (D'Amico et al., 2021).

  • Efficacy in Active Psoriatic Arthritis : Filgotinib showed efficacy in active psoriatic arthritis, with patients achieving responses earlier and maintaining them more stably compared to placebo (Mease et al., 2019).

  • Efficacy and Safety in Elderly Patients with Rheumatoid Arthritis : Filgotinib was effective and safe in elderly patients with rheumatoid arthritis, with higher response rates observed with the 200 mg dose (Aletaha et al., 2022).

  • Long-Term Efficacy and Safety in Ulcerative Colitis : An interim analysis of the SELECTIONLTE study showed sustained improvements in symptoms and health-related quality of life among ulcerative colitis patients treated with Filgotinib 200 mg (Feagan Senior Scientific Officer et al., 2022).

  • Pooled Safety Analysis in Rheumatoid Arthritis Patients : A pooled safety analysis of Phase 3 studies of Filgotinib in patients with rheumatoid arthritis confirmed its favorable safety and tolerability profile (Walker et al., 2020).

Safety And Hazards

Filgotinib is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Over a median of 1.6 and maximum of 5.6 years of exposure, safety/tolerability of Filgotinib was similar, with a lower incidence of infections .

Orientations Futures

The advent of licensed targeted therapies for SLE might also open new perspectives in the management of CLE . Filgotinib exposure following 200 mg once-daily dosing covers the half-maximal inhibitory concentration (IC 50) for JAK1 in human whole blood . Filgotinib is approved for the treatment of RA in Europe, the UK, and Japan but has not received approval for any indication in the USA .

Propriétés

IUPAC Name

N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25/h1-7,17H,8-14H2,(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJLVEAXPNLDTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152935
Record name Filgotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

There are four Janus kinase (JAK) enzymes including JAK1, JAK2, JAK3, and tyrosine kinase 2. JAK1 mediates inflammatory cytokine signaling, while JAK2 and JAK3 are important components of hematologic and immune functions. Filgotinib selectively inhibits JAK1 and is for example nearly 30-fold more selective for JAK1 compared to JAK2. The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is implicated in several inflammatory pathologies and has been found to be continuously active in patients who have RA. Sustained activation of this pathway contributes to aberrant processes which lead to disease progression including elevated levels of matrix metalloproteinases (MMPs) and reduced cell apoptosis in RA affected synovial tissues. Filgotinib acts on the JAK-STAT pathway by selectively inhibiting JAK1 phosphorylation and preventing STAT activation, which ultimately results in reduced proinflammatory cytokine signaling.
Record name Filgotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14845
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Filgotinib

CAS RN

1206161-97-8
Record name Filgotinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206161-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Filgotinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206161978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Filgotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14845
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Filgotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[5-[4-[(1,1-Dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FILGOTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XVL385Q0M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
4,780
Citations
JA Singh - Jama, 2019 - jamanetwork.com
… 31.1% and for filgotinib, 100 mg, vs placebo were 57.5% vs 31.1%). Filgotinib was more effective … occurred among patients who received filgotinib.Serious adverse events and infections …
Number of citations: 10 jamanetwork.com
BG Feagan, S Danese, EV Loftus, S Vermeire… - The Lancet, 2021 - thelancet.com
… assigned to receive filgotinib 100 mg (n=277), filgotinib 200 mg (… assigned to receive filgotinib 100 mg (n=285), filgotinib 200 mg (n… 270 patients who had received filgotinib 100 mg in the …
Number of citations: 213 www.thelancet.com
F Namour, K Anderson, C Nelson, C Tasset - Clinical Pharmacokinetics, 2022 - Springer
… (4.9–10.7 h for filgotinib and 19.6–27.3 h for the primary metabolite), steady state in plasma is reached by day 2 for filgotinib and day 4 for its metabolite. Filgotinib is mainly eliminated in …
Number of citations: 12 link.springer.com
JM Tarrant, R Galien, W Li, L Goyal, Y Pan… - Rheumatology and …, 2020 - Springer
Introduction The Janus kinase (JAK) inhibitor therapeutic class has shown significant clinical benefit in the treatment of rheumatoid arthritis (RA). We sought to gain insight into the mode …
Number of citations: 32 link.springer.com
B Combe, A Kivitz, Y Tanaka… - Annals of the …, 2021 - ard.bmj.com
… oral filgotinib in patients with RA randomised 3:3:2:3 to filgotinib 200 mg (FIL200) or filgotinib 100 … Filgotinib was superior to placebo in key secondary endpoints assessing RA signs and …
Number of citations: 139 ard.bmj.com
A Kavanaugh, J Kremer, L Ponce, R Cseuz… - Annals of the …, 2017 - ard.bmj.com
… similar in the placebo and filgotinib groups (∼40%). Eight patients on filgotinib and one on placebo had a serious TEAE, and four patients, all of whom received filgotinib, experienced a …
Number of citations: 228 ard.bmj.com
S Dhillon, SJ Keam - Drugs, 2020 - Springer
… 2020, filgotinib received its first approvals in the EU and Japan. In the EU, filgotinib is indicated … This article summarizes the milestones in the development of filgotinib leading to this first …
Number of citations: 45 link.springer.com
PC Taylor, M Abdul Azeez… - Expert Opinion on …, 2017 - Taylor & Francis
… for efficacy and safety of filgotinib, an investigational selective … Expert opinion: The selectivity of filgotinib for JAK1 may have … Filgotinib clinical trial data to date has been encouraging …
Number of citations: 43 www.tandfonline.com
MC Genovese, K Kalunian, JE Gottenberg… - Jama, 2019 - jamanetwork.com
… 1 retinal vein occlusion were reported with filgotinib; there were no opportunistic infections, … response or intolerance to 1 or more bDMARDs, filgotinib, 100 mg daily or 200 mg daily, …
Number of citations: 243 jamanetwork.com
F Namour, PM Diderichsen, E Cox, B Vayssière… - Clinical …, 2015 - Springer
… Filgotinib (GLPG0634) is a selective inhibitor of Janus kinase 1 (JAK1) currently in … Here, we describe the pharmacokinetics of filgotinib and its active metabolite in healthy volunteers …
Number of citations: 152 link.springer.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.